molecular formula C16H12Cl2N2O3S2 B2978608 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 313395-44-7

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2978608
CAS No.: 313395-44-7
M. Wt: 415.3
InChI Key: INAZUDYSERHDNN-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a hybrid heterocyclic compound featuring a thiazole core substituted with a 2,5-dichlorothiophene moiety at the 4-position and a 3,4-dimethoxybenzamide group at the 2-position. This structure combines electron-withdrawing chlorine atoms on the thiophene ring with electron-donating methoxy groups on the benzamide, creating a unique electronic profile.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c1-22-11-4-3-8(5-12(11)23-2)15(21)20-16-19-10(7-24-16)9-6-13(17)25-14(9)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAZUDYSERHDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dichlorothiophene with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring . The final step involves the coupling of the thiazole derivative with 3,4-dimethoxybenzoyl chloride

Biological Activity

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its complex structure features a thiazole ring, a thiophene moiety, and a dimethoxybenzamide group, which contribute to its unique interactions within biological systems. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C16H14Cl2N2O3SC_{16}H_{14}Cl_2N_2O_3S with a molar mass of approximately 447.379 g/mol. The presence of dichlorothiophene and thiazole rings enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₄Cl₂N₂O₃S
Molar Mass447.379 g/mol
CAS Number896365-36-9

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including this compound. Thiazole compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar thiazolyl-pyrazoline derivatives demonstrated IC50 values ranging from 0.75 to 89.03 µM against breast cancer (T-47D) and lung cancer (A549) cell lines, indicating their potential as effective anticancer agents .

The compound is believed to interact with key cellular pathways, particularly those involving the epidermal growth factor receptor (EGFR). EGFR plays a crucial role in regulating cell growth and survival; hence, compounds targeting this receptor are of significant interest in cancer therapy. Studies suggest that this compound may inhibit EGFR activity, leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

In addition to its anticancer properties, this compound may also act as an enzyme inhibitor. Research indicates that it could target cyclin-dependent kinase 2 (CDK2), which is vital for cell cycle progression. By inhibiting CDK2 activity, the compound may induce cell cycle arrest and promote apoptosis .

Study on Antiproliferative Activity

A study conducted on various thiazolyl-pyrazoline derivatives found that compounds similar to this compound exhibited potent antiproliferative effects on T-47D cells with IC50 values as low as 0.75 µM. The study employed MTT assays to evaluate cell viability and confirmed that these compounds induce apoptosis through EGFR inhibition .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of thiazole derivatives with EGFR. These studies revealed that the binding patterns of compounds like this compound closely resemble those of established EGFR inhibitors like erlotinib . This similarity suggests that the compound could serve as a potential lead in developing new EGFR-targeted therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

  • Structural Features :
    • Thiazole core substituted with a 3,4-dichlorophenyl group (aromatic chlorine substituents) and a 2,6-difluorobenzamide.
    • Key Differences : Replaces the thiophene ring in the target compound with a dichlorophenyl group and substitutes methoxy groups with fluorines.
  • Investigated as a c-Abl kinase activator, suggesting that halogenated aromatic systems may enhance kinase binding affinity despite reduced solubility due to hydrophobic substituents.

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

  • Structural Features :
    • Simpler thiazole-benzamide structure with 2,4-dichloro substituents on the benzamide ring.
    • Key Differences : Lacks the thiophene hybrid system and methoxy groups present in the target compound.
  • Biological Relevance :
    • Demonstrates anti-inflammatory, analgesic, and antipyretic activities, highlighting the role of chlorine atoms in modulating bioactivity .

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide

  • Structural Features :
    • Benzothiazole core (fused benzene-thiazole system) linked to a 3,4-dimethoxybenzamide group.
    • Key Differences : Replaces the thiazole-thiophene system with a benzothiazole, increasing aromatic surface area.
  • Implications :
    • The benzothiazole scaffold may enhance π-π stacking interactions in biological systems compared to thiazole derivatives, though this could reduce metabolic stability .

Comparative Analysis Table

Compound Name Core Structure Substituents (Position) Reported Bioactivity Synthesis Yield (if available)
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide Thiazole-thiophene 2,5-Cl₂ (thiophene); 3,4-OCH₃ (amide) Not explicitly reported Not available
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide Thiazole-phenyl 3,4-Cl₂ (phenyl); 2,6-F₂ (amide) c-Abl kinase activation 22%
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Thiazole-benzamide 2,4-Cl₂ (benzamide) Anti-inflammatory, analgesic Not available
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide Benzothiazole 3,4-OCH₃ (amide) Not explicitly reported Not available

Key Research Findings and Implications

  • Methoxy groups in the target compound may counterbalance this by increasing hydrophilicity.
  • Structural Flexibility :
    • The thiophene-thiazole hybrid in the target compound offers conformational rigidity compared to phenyl-thiazole analogs, which could optimize binding pocket interactions.
  • Synthetic Challenges :
    • Low yields in related compounds (e.g., 22% in ) suggest that steric hindrance or electron-deficient aromatic systems may complicate amide coupling reactions.

Q & A

Q. What are the recommended synthetic pathways for preparing N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves coupling a thiazole-2-amine derivative with a substituted benzoyl chloride. A typical procedure (adapted from and ) includes:

Thiazole-amine preparation : React 2,5-dichlorothiophene-3-carboxaldehyde with thiourea under acidic conditions to form the thiazole ring.

Amide coupling : Dissolve the thiazole-2-amine in pyridine or DMSO, add 3,4-dimethoxybenzoyl chloride dropwise, and stir at room temperature for 12–24 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the product.
Optimization tips :

  • Use anhydrous solvents to minimize side reactions (e.g., hydrolysis of benzoyl chloride).
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
  • Adjust stoichiometry (1:1.1 molar ratio of amine to benzoyl chloride) to ensure complete conversion .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., methanol/chloroform). Refinement with SHELXL () reveals bond lengths/angles (e.g., thiazole-thiophene dihedral angle ~15°) and hydrogen-bonding patterns (e.g., N–H···O interactions stabilizing the amide group) .
  • NMR spectroscopy : Confirm substituent positions (e.g., ¹H-NMR: δ 7.8–8.1 ppm for thiazole protons, δ 3.8–4.0 ppm for methoxy groups) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 427.0124 for C₁₆H₁₂Cl₂N₂O₃S₂) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, particularly its interaction with enzyme targets?

Methodological Answer: The dichlorothiophene-thiazole-benzamide scaffold may inhibit enzymes via:

  • Electrophilic interactions : The electron-deficient thiophene and thiazole rings could bind to catalytic cysteine residues (e.g., in kinases or dehydrogenases).
  • Hydrogen bonding : The amide and methoxy groups may stabilize interactions with active-site residues (e.g., PFOR enzyme inhibition, as seen in nitazoxanide derivatives; ).
    Experimental validation :
  • Perform enzyme inhibition assays (e.g., IC₅₀ determination using fluorescence-based kits).
  • Use molecular docking (AutoDock Vina) to model binding poses against targets like EGFR or Sirtuin (analogous to WAY-270360; ) .

Q. How do structural modifications (e.g., substituent variation on the benzamide or thiazole) affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) strategies :

  • Benzamide modifications : Replace methoxy groups with halogens (e.g., fluoro) to enhance lipophilicity and blood-brain barrier penetration ().
  • Thiazole substitutions : Introduce methyl or phenyl groups at position 5 to sterically hinder off-target interactions ().
    Data collection :
  • Synthesize analogs via parallel combinatorial chemistry.
  • Test in vitro cytotoxicity (MTT assay) and selectivity (kinase profiling panels).
    Example finding : 3,4-Dimethoxy groups improve solubility but reduce potency compared to nitro-substituted analogs () .

Q. How should researchers address contradictions in bioactivity data across different assays (e.g., cell-based vs. enzymatic)?

Methodological Answer: Common discrepancies arise from:

  • Purity issues : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity ().
  • Cellular uptake variability : Measure intracellular concentrations via LC-MS (e.g., poor uptake may explain low cell-based activity despite strong enzymatic inhibition).
  • Metabolic instability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .

Q. What advanced analytical methods are critical for characterizing degradation products or impurities?

Methodological Answer:

  • LC-MS/MS : Identify degradation products under stressed conditions (e.g., heat, light, pH extremes).
  • Solid-state NMR : Detect polymorphic forms affecting solubility (critical for in vivo studies).
  • Dynamic vapor sorption (DVS) : Evaluate hygroscopicity, which impacts formulation stability .

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